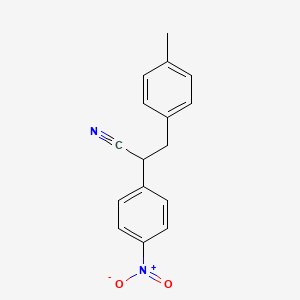

2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile

Description

2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile is a nitrile-containing organic compound featuring a propanenitrile backbone substituted with a 4-nitrophenyl group at the 2-position and a p-tolyl (4-methylphenyl) group at the 3-position. The nitro group (-NO₂) and methyl (-CH₃) substituents confer distinct electronic and steric properties, making this compound of interest in synthetic chemistry and drug discovery.

Propriétés

IUPAC Name |

3-(4-methylphenyl)-2-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12-2-4-13(5-3-12)10-15(11-17)14-6-8-16(9-7-14)18(19)20/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMYHJAWYAWGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857061 | |

| Record name | 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254177-46-2 | |

| Record name | 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile typically involves a multi-step process. One common method includes the nitration of p-tolylpropanenitrile to introduce the nitro group at the para position of the phenyl ring. This reaction is usually carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: The tolyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 2-(4-Aminophenyl)-3-(p-tolyl)propanenitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-(4-Nitrophenyl)-3-(p-carboxyphenyl)propanenitrile.

Applications De Recherche Scientifique

2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron transfer reactions, while the tolyl group can interact with various molecular targets. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The compound’s nitro and p-tolyl groups differentiate it from analogs with varying substituents. Key comparisons include:

- Electronic Effects : The 4-nitrophenyl group is strongly electron-withdrawing, enhancing electrophilicity at the nitrile carbon compared to analogs like (R)-2-(p-tolyl)propanenitrile (3h), where the p-tolyl group is electron-donating. This difference may influence reactivity in nucleophilic additions or cyclization reactions .

Activité Biologique

2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name: 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile

- Molecular Formula: C13H12N2O2

- Molecular Weight: 232.25 g/mol

- CAS Number: 50712-63-5

The biological activity of 2-(4-nitrophenyl)-3-(p-tolyl)propanenitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitrile group in the compound can participate in nucleophilic addition reactions, which may alter enzyme activity or receptor function.

Target Interactions

- Enzyme Inhibition: The compound has been shown to inhibit specific kinases that are crucial in cancer pathways.

- Signal Transduction Modulation: It can modulate pathways related to apoptosis and cell proliferation.

Biological Activity

Research indicates that 2-(4-nitrophenyl)-3-(p-tolyl)propanenitrile exhibits notable biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 10.5 |

| HCT116 (Colon) | 8.7 |

| A549 (Lung) | 12.3 |

These results indicate that the compound can inhibit cell growth effectively across different types of cancers.

Study 1: Antiproliferative Effects

A recent study investigated the antiproliferative effects of 2-(4-nitrophenyl)-3-(p-tolyl)propanenitrile on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell viability, with a notable increase in apoptosis markers at higher concentrations.

Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers performed molecular docking simulations which indicated that the compound binds effectively to the ATP-binding site of specific kinases. This binding disrupts their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption: Rapid absorption post-administration.

- Distribution: Moderate distribution across tissues.

- Metabolism: Primarily hepatic metabolism with several metabolites identified.

- Excretion: Renal excretion as unchanged drug and metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.